molecular formula C23H34O6 B13410689 Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-

Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-

Cat. No.: B13410689
M. Wt: 406.5 g/mol
InChI Key: BWCPGWRDUCWIIR-SHANXAIFSA-N
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Description

Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is a steroidal compound with significant biochemical and pharmacological properties It is a derivative of pregnane, a type of steroid nucleus, and is known for its role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves a series of chemical reactions starting from phytosterols or other steroidal precursors. One efficient method includes the use of 9α-hydroxyandrostenedione as a key intermediate. The synthetic route typically involves:

    Dehydration: of the 9α-hydroxy group to form a C9–C11 double bond.

    Construction: of the pregnane side chain using a cyanohydrin version.

    Addition: of a dihydroxyacetone motif by sequential iodination and acetoxylation.

    Introduction: of the ring A C1–C2 double bond using a specific culture of Pimelobacter simplex.

    Formation: of the ring D 16,17-double bond via dehydration of the 17α-hydroxy group.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, employing advanced techniques in organic chemistry and microbiological transformations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired transformation, often involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various hydroxylated, acetylated, and oxidized derivatives of the original compound. These products are often intermediates in the synthesis of more complex steroidal drugs.

Scientific Research Applications

Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pregnane-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy- is unique due to its specific functional groups and the resulting biological activities. Its ability to modulate multiple receptors and pathways makes it a valuable compound in both research and therapeutic contexts.

Properties

Molecular Formula

C23H34O6

Molecular Weight

406.5 g/mol

IUPAC Name

[2-[(8S,9S,10S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3/t14?,16-,17-,18?,20+,21-,22-,23-/m0/s1

InChI Key

BWCPGWRDUCWIIR-SHANXAIFSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O

Origin of Product

United States

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